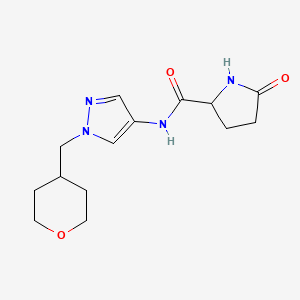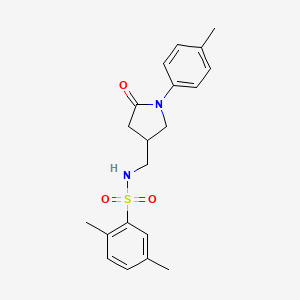![molecular formula C26H26FN5OS B2926092 [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1239717-16-8](/img/structure/B2926092.png)
[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolidine ring, and a thiazole ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine, pyrazolidine, and thiazole rings would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the piperazine ring is known to participate in a variety of chemical reactions .Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
Research has extensively explored molecular interactions of structurally similar compounds with receptors, showcasing their potential in drug discovery. For example, the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor demonstrated the compound's antagonistic activity through conformational analyses and pharmacophore modeling. This research offers insights into how similar compounds, including [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone, might interact with biological targets, providing a foundation for developing new pharmacotherapeutic agents (Shim et al., 2002).
Synthesis and Structural Characterization
The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety highlight the importance of structural analysis in understanding the physicochemical properties of such compounds. Studies like these pave the way for the rational design of new compounds with optimized pharmacological profiles, underscoring the significance of structural elucidation in the development of therapeutics (Hong-Shui Lv et al., 2013).
Antimicrobial and Anticancer Activity
Research into pyrazole derivatives has shown promising antimicrobial and anticancer activities. For instance, a series of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one derivatives exhibited significant in vitro antimicrobial and anticancer activity. These findings suggest that compounds like this compound could have potential applications in treating microbial infections and cancer (H. Hafez et al., 2016).
Novel Therapeutic Applications
The exploration of novel therapeutic applications for pyrazole and related compounds is an ongoing area of research. The synthesis and pharmacological evaluation of thioxothiazolidin-4-one derivatives, for example, have demonstrated potential in anticancer therapy by inhibiting tumor growth and angiogenesis. This suggests that structurally related compounds, including this compound, may also possess similar therapeutic potential, opening new avenues for the treatment of various cancers (S. Chandrappa et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5OS/c1-16-4-5-17(2)23(14-16)31-10-12-32(13-11-31)26(33)22-15-21(29-30-22)24-18(3)28-25(34-24)19-6-8-20(27)9-7-19/h4-9,14,21-22,29-30H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMCDJZPRYIZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CC(NN3)C4=C(N=C(S4)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2926010.png)

![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2926016.png)



![Ethyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2926024.png)

![Tert-butyl 2-(4-fluorophenyl)-2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]acetate](/img/structure/B2926026.png)
![methyl 4-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2926027.png)

![2-[(4-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2926030.png)

